molecular formula C19H22N4O3S B12183893 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide

Cat. No.: B12183893
M. Wt: 386.5 g/mol
InChI Key: YUQSQMKXCHYTFG-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring, a benzothiazole moiety, and a carboxamide group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol
  • 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
  • Pyrrothiogatain

Uniqueness

Compared to similar compounds, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C19H22N4O3S/c1-12-4-5-13(2)23(12)19-22-15-7-6-14(10-16(15)27-19)18(25)21-11-17(24)20-8-9-26-3/h4-7,10H,8-9,11H2,1-3H3,(H,20,24)(H,21,25)

InChI Key

YUQSQMKXCHYTFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCOC)C

Origin of Product

United States

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